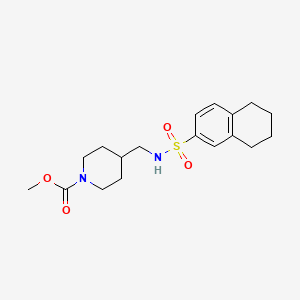

2-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

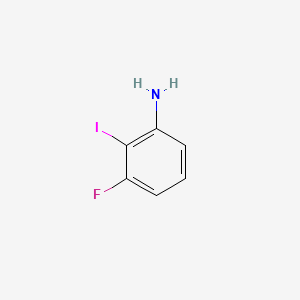

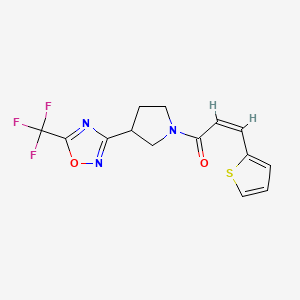

“2-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized by combining thiazole and sulfonamide, groups known for their antibacterial activity . Another study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties . The structure of “this compound” would likely be similar, but specific details are not available in the retrieved information.科学的研究の応用

One notable synthesis route involves the four-step synthesis of related compounds, where α-bromo ketone intermediates are prepared from commercially available precursors and then reacted with formamide and phosphorus pentasulfide or thiourea to form thiazole esters. These esters are subsequently hydrolyzed to yield the benzoic acids derivatives (T. Teitei, 1980). Microwave irradiation has also been employed as an efficient method for synthesizing related benzamide derivatives, offering a cleaner, faster, and more efficient alternative to traditional thermal heating (A. Saeed, 2009).

Potential Applications in Anticancer Research

Benzamide derivatives, including those structurally related to 2-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, have been explored for their potential anticancer activities. A series of such compounds were synthesized and evaluated against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. Many of these compounds displayed moderate to excellent anticancer activity, highlighting the potential of benzamide derivatives in cancer research (B. Ravinaik et al., 2021).

Antifungal Applications

Additionally, certain benzamide derivatives have been assessed for their antifungal properties. Base-catalyzed cyclization of thioureas with acetophenone in the presence of bromine has led to the synthesis of compounds with varying degrees of antifungal activity, demonstrating the potential of these compounds in addressing fungal infections (A. Saeed et al., 2008).

将来の方向性

The future directions for research on “2-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide” and similar compounds could include further investigation of their biological activities, such as their antibacterial properties , and their potential use in the development of new drugs and biologically active agents .

作用機序

Target of Action

Thiazole derivatives, which include this compound, are known to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various reactions, including donor–acceptor and nucleophilic reactions .

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways . The exact pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives are known to have diverse biological activities . Depending on the specific targets and mode of action, the compound could have various effects at the molecular and cellular level.

特性

IUPAC Name |

2-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2OS/c1-11-15(12-7-3-2-4-8-12)19-17(22-11)20-16(21)13-9-5-6-10-14(13)18/h2-10H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSISWMXGPJGFRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2Br)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2828987.png)

![5-Benzyl-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2828990.png)

![N-benzyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2829001.png)

![2-Bromo-5-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2829004.png)